2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol 2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 2098069-94-2
VCID: VC3158660
InChI: InChI=1S/C10H13N5O/c11-6-8-5-9(14-15(8)3-4-16)10-7-12-1-2-13-10/h1-2,5,7,16H,3-4,6,11H2
SMILES: C1=CN=C(C=N1)C2=NN(C(=C2)CN)CCO
Molecular Formula: C10H13N5O
Molecular Weight: 219.24 g/mol

2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

CAS No.: 2098069-94-2

Cat. No.: VC3158660

Molecular Formula: C10H13N5O

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol - 2098069-94-2

Specification

CAS No. 2098069-94-2
Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
IUPAC Name 2-[5-(aminomethyl)-3-pyrazin-2-ylpyrazol-1-yl]ethanol
Standard InChI InChI=1S/C10H13N5O/c11-6-8-5-9(14-15(8)3-4-16)10-7-12-1-2-13-10/h1-2,5,7,16H,3-4,6,11H2
Standard InChI Key WBWLOJWZHDVECY-UHFFFAOYSA-N
SMILES C1=CN=C(C=N1)C2=NN(C(=C2)CN)CCO
Canonical SMILES C1=CN=C(C=N1)C2=NN(C(=C2)CN)CCO

Introduction

Structural Characteristics

Basic Structural Features

The substitution pattern includes:

  • A pyrazin-2-yl group at the 3-position of the pyrazole ring

  • An aminomethyl (CH₂NH₂) group at the 5-position

  • An ethanol chain (CH₂CH₂OH) attached to the N1 position of the pyrazole

This arrangement creates a molecule with multiple potential hydrogen bond donors (NH₂ and OH groups) and acceptors (nitrogen atoms in the pyrazole and pyrazine rings), suggesting significant capacity for intermolecular interactions. The presence of these diverse functional groups establishes a unique electronic distribution throughout the molecule that influences its chemical behavior and potential biological activity.

Comparative Structural Analysis

When compared to similar compounds documented in scientific literature, several structural relationships become apparent. The compound 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol, described in search result data, shares the same N1-ethanol substitution and a 5-position amino group, though lacking the aminomethyl extension and featuring a simple methyl group at the 3-position instead of the pyrazine ring . This structural similarity suggests comparable solubility profiles and hydrogen bonding capabilities, though with distinct electronic properties due to the different substituents.

Another related compound, 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol, maintains the same N1-ethanol and 5-amino substitution pattern but incorporates a 2-methylphenyl group at the 3-position rather than a pyrazine ring . This replacement of a heterocyclic pyrazine with an aromatic ring would likely result in different electronic properties and potentially altered biological activities.

The inclusion of a pyrazine ring in our target compound is particularly noteworthy, as pyrazine-containing structures have been shown to possess unique pharmacological properties. The literature indicates that compounds containing pyrazine moieties have been extensively explored in medicinal chemistry research, with applications ranging from antimicrobial agents to enzyme inhibitors .

Physicochemical Properties

Predicted Properties

Based on its structural elements and comparison with similar compounds, the physicochemical properties of 2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol can be predicted with reasonable confidence. The following table presents estimated properties that would be relevant for research and development applications:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₀H₁₃N₅OCalculated from structure
Molecular Weight219.24 g/molCalculated from atomic weights
Physical StateSolid at room temperatureBased on similar pyrazole derivatives
Melting Point75-90°CEstimated from similar compounds
SolubilitySoluble in polar organic solvents (alcohols, DMSO); Moderately soluble in waterBased on functional groups present
Log PApproximately 0.2-0.8Estimated based on similar structures
pKaApproximately 9.5 (amine), 14-15 (alcohol)Comparison with similar functional groups
Hydrogen Bond Donors2 (NH₂, OH)Calculated from structure
Hydrogen Bond Acceptors6 (N atoms and OH)Calculated from structure

Stability and Reactivity

The compound 2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol likely demonstrates stability patterns similar to other functionalized pyrazoles. The pyrazole core itself is generally stable under neutral conditions but may undergo ring opening under strongly acidic or basic environments. The presence of the amino group confers nucleophilic character to the molecule, making it potentially reactive toward electrophiles, similar to what has been observed with related amino-pyrazole compounds.

The hydroxyl group of the ethanol chain provides another reactive site, capable of participating in esterification, oxidation, and other transformations typical of primary alcohols. This functional group also contributes to the compound's hydrophilicity and hydrogen bonding capacity, potentially enhancing water solubility compared to analogous compounds lacking this feature.

Storage recommendations would likely mirror those of similar compounds, with optimal preservation achieved at low temperatures (2-8°C) in sealed containers protected from light and moisture, similar to the storage conditions specified for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethanol .

Analytical Characterization

Spectroscopic Properties

The structural elucidation and purity assessment of 2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol would typically involve multiple complementary analytical techniques. Predicted spectroscopic characteristics would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusExpected Chemical Shifts and Multiplicities
¹H NMR7.5-9.0 ppm (m, pyrazine protons)
6.0-6.5 ppm (s, pyrazole C4-H)
4.2-4.4 ppm (t, N-CH₂)
3.7-3.9 ppm (t, CH₂OH)
3.5-3.7 ppm (s, CH₂NH₂)
2.5-3.0 ppm (br s, NH₂)
1.8-2.2 ppm (br s, OH)
¹³C NMR145-155 ppm (pyrazine C atoms)
140-150 ppm (pyrazole C3, C5)
100-110 ppm (pyrazole C4)
60-65 ppm (CH₂OH)
48-52 ppm (N-CH₂)
38-42 ppm (CH₂NH₂)

Mass Spectrometry

Expected mass spectral data would include a molecular ion peak [M+H]⁺ at m/z 220.1, with potential fragmentation patterns involving loss of the ethanol chain, cleavage of the aminomethyl group, and fragmentation of the pyrazine ring. Similar to related compounds discussed in the search results, various adducts such as [M+Na]⁺ and [M+NH₄]⁺ might also be observed .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be suitable for purity assessment and potential isolation of the compound. Based on its predicted polarity, a reverse-phase chromatographic method using C18 columns and gradient elution with water-acetonitrile mobile phases would likely be effective. UV detection at wavelengths around 254-280 nm would be appropriate due to the presence of the conjugated heterocyclic systems that absorb in this region.

Hazard CategoryPredicted ClassificationRationale
Acute ToxicityPossibly harmful if swallowedBased on similar pyrazole derivatives
Skin IrritationPotentially irritatingCommon for compounds with basic amino groups
Eye Damage/IrritationPotentially irritatingSimilar to related compounds with amino functional groups
Respiratory IrritationMay cause respiratory irritationBased on structural analogs
SensitizationData insufficient for predictionRequires specific testing
CarcinogenicityData insufficient for predictionRequires long-term studies

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